Comparative Lipophilicity (XLogP3-AA): Enhanced Membrane Permeability Potential vs. N-Unsubstituted Morpholine
2-Methyl-2-(1-naphthalenyl)morpholine exhibits a computed XLogP3-AA value of 2.4, which is substantially higher than the logP of unsubstituted morpholine (approximately -0.86) [1][2]. This ~3.3 log unit increase in lipophilicity is conferred by the combined hydrophobic contributions of the 2-methyl and 1-naphthyl substituents attached to the quaternary C2 carbon. Elevated lipophilicity within this range is generally associated with improved passive membrane permeability and enhanced blood-brain barrier penetration potential, making this compound a more suitable candidate than morpholine itself for programs targeting intracellular or CNS-resident proteins [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | Morpholine (unsubstituted): logP ≈ -0.86 |
| Quantified Difference | Δ logP ≈ +3.3 (target compound more lipophilic by approximately 3.3 log units) |
| Conditions | Computed physicochemical property; XLogP3-AA calculated by PubChem using XLogP3 3.0 algorithm; morpholine logP from published literature [1][2] |
Why This Matters
For programs requiring passive membrane permeability or CNS target engagement, this compound offers a structurally encoded lipophilicity advantage that unsubstituted morpholine cannot provide.
- [1] PubChem. Compound Summary: 2-Methyl-2-(naphthalen-1-yl)morpholine. CID 3066054. National Center for Biotechnology Information. View Source
- [2] Sangster J. LOGKOW Databank: Octanol-Water Partition Coefficients. Morpholine logP = -0.86. View Source
